molecular formula C5H11NO B1525389 2-Amino-2-cyclopropylethanol CAS No. 776315-67-4

2-Amino-2-cyclopropylethanol

Cat. No. B1525389
M. Wt: 101.15 g/mol
InChI Key: LLCCGHDKJXAQLS-UHFFFAOYSA-N
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Description

“2-Amino-2-cyclopropylethanol” is a compound with the molecular formula C5H11NO . It has a molecular weight of 101.15 . The compound is also known by its IUPAC name, (2R)-2-amino-2-cyclopropylethanol .


Molecular Structure Analysis

The InChI code for “2-Amino-2-cyclopropylethanol” is 1S/C5H11NO/c6-5(3-7)4-1-2-4/h4-5,7H,1-3,6H2/t5-/m0/s1 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 221.2±13.0 °C at 760 mmHg . The flash point is 87.6±19.8 °C . The exact mass is 101.084061 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Transition-Metal-Free Cyclopropanation : Research by Zhu et al. (2016) demonstrates the cyclopropanation of 2-aminoacrylates with N-tosylhydrazones under transition-metal-free conditions. This process produces a range of cyclopropane α-amino acid esters with high yields and diastereoselectivities, which are valuable in the synthesis of cyclopropane α-amino acids due to their steric convergence (Zhu et al., 2016).

  • Gene Delivery with Amino Fullerenes : Nakamura and Isobe (2010) discuss the use of amino fullerenes in gene delivery. These amino fullerenes, which are related to cyclopropane structures, show efficiency and selectivity in delivering genes to mice, representing a significant advancement in gene therapy applications (Nakamura & Isobe, 2010).

  • Synthesis of Amino Acid Derivatives : The work of Tomilov et al. (1990) on the cyclopropanation of allyloxy and allylamino compounds highlights the synthesis of various cyclopropane derivatives, which are crucial in the development of new amino acid structures (Tomilov et al., 1990).

  • Synthesis of α-Aminophosphonates : Reddy et al. (2014) detail a method for synthesizing α-aminophosphonates from 2-cyclopropylpyrimidine-4-carbaldehyde. This is significant in the field of medicinal chemistry for the development of novel compounds (Reddy et al., 2014).

Applications in Materials Science

  • Flame Retardant Additives : El‐Wahab et al. (2012) explore the use of cyclophosphazenes as flame retardant additives. This research is relevant to improving the safety and performance of various materials (El‐Wahab et al., 2012).

  • Polymer Synthesis : Goodall and Hayes (2006) discuss the use of cycloaddition reactions, such as those involving cyclopropane structures, in polymer synthesis. This has implications in the creation of high-performance polymers for various applications (Goodall & Hayes, 2006).

  • Cyclopropane Amino Acids in Peptidomimetics : Pirrung et al. (1989) and Cordero et al. (2013) explore the synthesis of cyclopropane amino acids, which are important in the field of peptidomimetics. These compounds can mimic the structure and function of natural peptides, with applications in drug design and development (Pirrung et al., 1989), (Cordero et al., 2013).

Biomedical Applications

  • Anesthetic Gases Study : Gruss et al. (2004) investigate the effect of anesthetic gases like cyclopropane on two-pore-domain K+ channels. This research contributes to our understanding of the molecular mechanisms of anesthesia (Gruss et al., 2004).

  • Synthesis of Histamine Analogues : Kazuta et al. (2002) synthesize cyclopropane-based histamine analogues. These compounds, used to investigate bioactive conformations, have potential implications in drug discovery and receptor studies (Kazuta et al., 2002).

properties

IUPAC Name

2-amino-2-cyclopropylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-5(3-7)4-1-2-4/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCCGHDKJXAQLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-cyclopropylethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Rew, D Sun, X Yan, HP Beck, J Canon… - Journal of Medicinal …, 2014 - ACS Publications
… a solution of (S)-2-amino-2-cyclopropylethanol hydrochloride (36.5 g, 265 mmol; … 2-amino-2-cyclopropylethanol (26.7 g, 100%) as a light brown liquid. (S)-2-Amino-2-cyclopropylethanol …
Number of citations: 67 pubs.acs.org
GS Basarab, P Doig, V Galullo, G Kern… - Journal of medicinal …, 2015 - ACS Publications
… A solution of (S)-2-amino-2-cyclopropylethanol (1.38 g, 13.3 mmol), Et 3 N (1.85 mL, 13.3 mmol), and 10 (2.50 g, 8.89 mmol) in 20 mL of DMF was stirred at rt for 16 h. The mixture was …
Number of citations: 66 pubs.acs.org

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